2-Ethyl-6,6-dimethylcyclohexa-1,3-diene-1-carbonyl chloride
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Overview
Description
1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- is a chemical compound with the molecular formula C11H15ClO. This compound is characterized by a cyclohexadiene ring substituted with an ethyl group and two methyl groups, along with a carbonyl chloride functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-cyclohexadiene with carbonyl chloride in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to produce the compound efficiently. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize the production rate and minimize the formation of by-products .
Chemical Reactions Analysis
1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The carbonyl chloride group in the compound makes it susceptible to nucleophilic substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. The cyclohexadiene ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex structures .
Comparison with Similar Compounds
1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- can be compared with other similar compounds, such as:
1,3-Cyclohexadiene-1-carbonyl chloride: Lacks the ethyl and methyl substitutions, making it less sterically hindered and potentially more reactive in certain reactions.
2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxylate: This compound has similar structural features but differs in the functional group, which can lead to different reactivity and applications.
Cyclohexa-1,3-diene: A simpler compound without the carbonyl chloride group, used primarily in cycloaddition reactions.
The unique structural features of 1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- make it valuable for specific applications where its reactivity and steric properties are advantageous.
Properties
CAS No. |
57935-26-9 |
---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-ethyl-6,6-dimethylcyclohexa-1,3-diene-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO/c1-4-8-6-5-7-11(2,3)9(8)10(12)13/h5-6H,4,7H2,1-3H3 |
InChI Key |
XZDQFYJKCUBINR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(CC=C1)(C)C)C(=O)Cl |
Origin of Product |
United States |
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